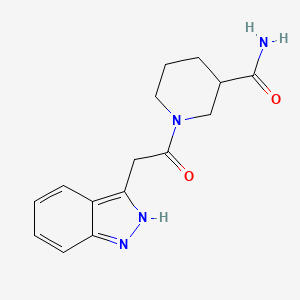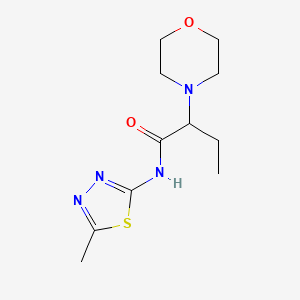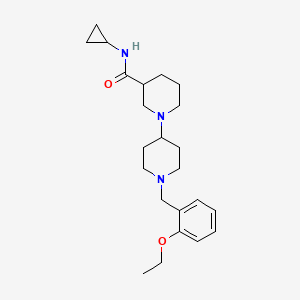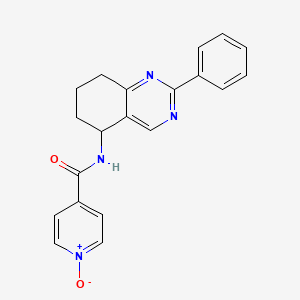
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide, also known as INDY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. INDY is a small molecule that can be synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to changes in gene expression patterns that can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and reduce inflammation. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several potential future directions for research on 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide. One area of interest is the development of more efficient synthesis methods for 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide, which could make it more readily available for research purposes. Another area of interest is the exploration of the potential therapeutic applications of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide and its effects on cellular processes.
合成法
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1H-indazole-3-carboxylic acid with piperidine and acetic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide.
科学的研究の応用
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
特性
IUPAC Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-15(21)10-4-3-7-19(9-10)14(20)8-13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10H,3-4,7-9H2,(H2,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXGWNBAOQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)
![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)

![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)